molecular formula C30H50O B12432590 A'-Neogammacer-17(21)-en-3beta-ol (7CI,8CI); (3beta)-A'-Neogammacer-17(21)-en-3-ol

A'-Neogammacer-17(21)-en-3beta-ol (7CI,8CI); (3beta)-A'-Neogammacer-17(21)-en-3-ol

Cat. No.: B12432590
M. Wt: 426.7 g/mol
InChI Key: DHBQQMHTQXHLJU-FGHSSUAOSA-N
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Description

A’-Neogammacer-17(21)-en-3beta-ol (7CI,8CI); (3beta)-A’-Neogammacer-17(21)-en-3-ol is a triterpenoid compound Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A’-Neogammacer-17(21)-en-3beta-ol typically involves the cyclization of squalene or its derivatives. The process often requires specific catalysts and reaction conditions to ensure the correct formation of the triterpenoid structure. For example, the synthesis of related compounds like A’-Neogammacer-17(21)-en-3-one involves the use of specific reagents and conditions to achieve the desired product .

Industrial Production Methods

Industrial production of A’-Neogammacer-17(21)-en-3beta-ol may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions. The process must be carefully controlled to ensure high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

A’-Neogammacer-17(21)-en-3beta-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of A’-Neogammacer-17(21)-en-3beta-ol include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent, must be carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of A’-Neogammacer-17(21)-en-3beta-ol depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

A’-Neogammacer-17(21)-en-3beta-ol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of A’-Neogammacer-17(21)-en-3beta-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to A’-Neogammacer-17(21)-en-3beta-ol include other triterpenoids such as:

Uniqueness

A’-Neogammacer-17(21)-en-3beta-ol is unique due to its specific structure and the presence of the 3beta-hydroxy group.

Properties

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(5aR,5bR,11aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-9-ol

InChI

InChI=1S/C30H50O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h19,22-25,31H,9-18H2,1-8H3/t22?,23?,24?,25?,27-,28-,29+,30+/m0/s1

InChI Key

DHBQQMHTQXHLJU-FGHSSUAOSA-N

Isomeric SMILES

CC(C)C1=C2CC[C@@]3(C([C@]2(CC1)C)CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)C

Canonical SMILES

CC(C)C1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C

Origin of Product

United States

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